N-(2,4-difluorophenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Substitution Reactions: Introduction of the 2,4-difluorophenyl and 2-methoxy-5-methylphenyl groups through nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group through the reaction of the triazole derivative with an amine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Specific details would depend on the scale and desired application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions could target the triazole ring or the carboxamide group.
Substitution: Halogen substitution reactions could occur at the difluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antifungal and antibacterial properties.
Enzyme Inhibitors: Used in the design of enzyme inhibitors for various biological targets.
Medicine
Industry
Agriculture: Used in the formulation of pesticides and herbicides.
Dyes and Pigments: Employed in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives may inhibit enzymes by binding to their active sites, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
N-(2,4-difluorophenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups, which could influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C18H16F2N4O2 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-1-(2-methoxy-5-methylphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H16F2N4O2/c1-10-4-7-16(26-3)15(8-10)24-11(2)17(22-23-24)18(25)21-14-6-5-12(19)9-13(14)20/h4-9H,1-3H3,(H,21,25) |
InChI Key |
MGNDYHOCRIRHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.